molecular formula C18H21NO3 B279669 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

Numéro de catalogue: B279669
Poids moléculaire: 299.4 g/mol
Clé InChI: CSHPROCSABULLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide, also known as JNJ-7925476, is a selective antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a significant role in the regulation of wakefulness, arousal, and appetite. The orexin 1 receptor is primarily involved in the regulation of wakefulness, and antagonists of this receptor have been investigated as potential treatments for sleep disorders such as insomnia.

Mécanisme D'action

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide is a selective antagonist of the orexin 1 receptor. Orexin 1 receptors are primarily located in the hypothalamus, a region of the brain that plays a significant role in the regulation of sleep and wakefulness. By blocking the orexin 1 receptor, this compound reduces the activity of orexin neurons, leading to increased sleep duration and improved sleep quality.
Biochemical and Physiological Effects:
This compound has been shown to increase sleep duration and improve sleep quality in both animal models and clinical trials. In addition, this compound has been shown to have minimal effects on other physiological parameters, such as blood pressure and heart rate, suggesting that it may be a safe and effective treatment for sleep disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide has several advantages for use in laboratory experiments. It is a selective antagonist of the orexin 1 receptor, which allows for specific modulation of the orexin system. In addition, this compound has been extensively studied in both animal models and clinical trials, providing a wealth of data on its pharmacological effects.
One limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound is not currently available for use as a research tool, which may limit its use in laboratory experiments.

Orientations Futures

There are several potential future directions for research on 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide. One area of interest is the potential use of this compound as a treatment for other sleep disorders, such as narcolepsy. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound.
Another potential direction for research is the development of other orexin receptor antagonists with improved pharmacological properties. For example, compounds with longer half-lives or improved selectivity for the orexin 1 receptor may be more effective as sleep aids.
Conclusion:
This compound is a selective antagonist of the orexin 1 receptor that has shown promise as a treatment for sleep disorders. Its specific mechanism of action and minimal effects on other physiological parameters make it an attractive candidate for further research. However, further studies are needed to fully establish its long-term safety and efficacy.

Méthodes De Synthèse

The synthesis of 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide involves several steps. The starting material for the synthesis is 3-bromo-N-propylbenzamide, which is reacted with 2-methoxyphenol in the presence of a base to form the intermediate 3-(2-methoxyphenoxy)-N-propylbenzamide. This intermediate is then reacted with formaldehyde in the presence of a reducing agent to form the final product, this compound.

Applications De Recherche Scientifique

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide has been extensively studied for its potential as a treatment for sleep disorders. In preclinical studies, this compound has been shown to increase sleep duration and improve sleep quality in animal models. In clinical trials, this compound has been shown to increase total sleep time and reduce wakefulness after sleep onset in patients with insomnia.

Propriétés

Formule moléculaire

C18H21NO3

Poids moléculaire

299.4 g/mol

Nom IUPAC

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

InChI

InChI=1S/C18H21NO3/c1-3-11-19-18(20)15-8-6-7-14(12-15)13-22-17-10-5-4-9-16(17)21-2/h4-10,12H,3,11,13H2,1-2H3,(H,19,20)

Clé InChI

CSHPROCSABULLN-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2OC

SMILES canonique

CCCNC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.